molecular formula C19H21N5O3 B2370354 N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide CAS No. 1396887-72-1

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide

Katalognummer: B2370354
CAS-Nummer: 1396887-72-1
Molekulargewicht: 367.409
InChI-Schlüssel: DOUQOKNXLINRMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a useful research compound. Its molecular formula is C19H21N5O3 and its molecular weight is 367.409. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(pyridin-3-yl)oxalamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications in treating neurological disorders and other conditions influenced by nicotinamide derivatives. This article aims to provide a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C15H18N4O2. It features a piperidine ring, a nicotinoyl group, and an oxalamide moiety, which contribute to its unique biological properties. The compound's structural characteristics facilitate interactions with various biological targets, particularly enzymes involved in metabolic processes.

Structural Comparison

Compound NameStructure FeaturesUnique Aspects
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)ureaContains urea instead of oxalamidePotentially different biological activity due to urea linkage
N1-((1-nicotinoylpiperidin-4-yl)methyl)-N2-(4-(trifluoromethoxy)phenyl)carbamateFeatures carbamate linkageMay exhibit distinct pharmacological properties
N-(4-methylpiperazin-1-yl)-N2-(4-(trifluoromethoxy)phenyl)oxalamideSimilar oxalamide structureUnder investigation for oncological applications

Research indicates that this compound acts primarily as an inhibitor of Nicotinamide N-Methyltransferase (NNMT) . NNMT is an enzyme involved in various cellular processes and has been linked to several diseases, including diabetes, obesity, and certain cancers. Inhibition of this enzyme can potentially provide therapeutic benefits for conditions associated with its dysregulation .

Therapeutic Applications

The compound has shown promise in several therapeutic areas:

  • Neurological Disorders : Its ability to modulate NNMT activity suggests potential applications in treating neurodegenerative diseases.
  • Metabolic Disorders : By influencing metabolic pathways, it may help manage conditions like obesity and diabetes.
  • Cancer : The inhibition of NNMT could be beneficial in cancer therapies by altering tumor metabolism .

Study 1: NNMT Inhibition and Cancer

A study investigated the effects of NNMT inhibition on tumor growth in animal models. The results indicated that treatment with this compound led to a significant reduction in tumor size compared to control groups. This suggests a potential role for the compound in cancer treatment .

Study 2: Neuroprotective Effects

Another study focused on the neuroprotective effects of the compound in models of neurodegeneration. The findings demonstrated that the compound could reduce neuronal cell death and improve cognitive function in treated subjects, highlighting its potential as a therapeutic agent for Alzheimer's disease .

Synthesis and Optimization

The synthesis of this compound involves multiple steps:

  • Preparation of Piperidine Ring : Initial synthesis starts with forming the piperidine structure.
  • Introduction of Nicotinoyl Group : The nicotinoyl moiety is then introduced through acylation reactions.
  • Formation of Oxalamide Linkage : Finally, the oxalamide group is added to complete the compound.

Optimizing these synthetic routes is crucial for improving yield and purity, with techniques such as continuous flow chemistry being employed for better control over reaction conditions .

Eigenschaften

IUPAC Name

N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]-N'-pyridin-3-yloxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3/c25-17(18(26)23-16-4-2-8-21-13-16)22-11-14-5-9-24(10-6-14)19(27)15-3-1-7-20-12-15/h1-4,7-8,12-14H,5-6,9-11H2,(H,22,25)(H,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOUQOKNXLINRMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)NC2=CN=CC=C2)C(=O)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.